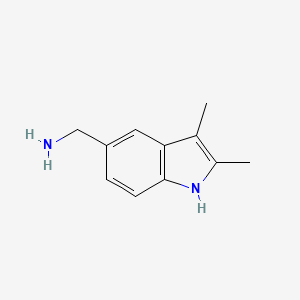

(2,3-dimethyl-1H-indol-5-yl)methanamine

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Synthesis and Biological Sciences

Indole derivatives are ubiquitous in nature and are central to the structure of many biologically active compounds. Their significance spans a wide spectrum of applications, from pharmaceuticals to agrochemicals. In the realm of medicine, the indole scaffold is a key component in numerous approved drugs, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The ability of the indole ring to mimic the structure of peptides allows it to bind to a variety of enzymes and receptors, making it a valuable pharmacophore in drug discovery.

The synthetic versatility of the indole core has led to the development of a multitude of synthetic methodologies, enabling the creation of diverse libraries of indole derivatives for high-throughput screening. This has accelerated the identification of new lead compounds for various therapeutic targets.

Overview of Methanamine-Substituted Indoles in Research Contexts

The introduction of a methanamine group (-CH2NH2) to the indole scaffold further enhances its chemical and biological diversity. The primary amine functionality provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. Methanamine-substituted indoles have been investigated for their potential as intermediates in the synthesis of more complex molecules and as pharmacologically active agents themselves. The amine group can act as a hydrogen bond donor and acceptor, influencing the compound's solubility, bioavailability, and interaction with biological targets.

Specific Focus on (2,3-Dimethyl-1H-indol-5-yl)methanamine within Indole Chemistry

Within the broad class of methanamine-substituted indoles, this compound represents a specific scaffold with distinct structural features. The presence of two methyl groups at the 2 and 3 positions of the indole ring influences the steric and electronic properties of the molecule, which can in turn affect its reactivity and biological activity.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 5054-94-4 |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | Off-white crystals |

| Water Solubility | Sparingly soluble |

This data is compiled from publicly available chemical supplier information.

While detailed research findings on the specific synthesis and applications of this compound are not extensively documented in publicly accessible literature, the synthesis of structurally related compounds provides insight into potential synthetic strategies. For instance, the synthesis of the analogous compound (2,3-dihydro-1H-indol-5-ylmethyl)amine has been reported, involving the deprotection of a protected amine precursor. mdpi.com This suggests that a similar approach, starting from a suitable 2,3-dimethylindole (B146702) derivative, could be employed for the synthesis of the target compound.

The potential research applications of this compound can be inferred from the known biological activities of other methanamine-substituted indoles. Given the prevalence of indole derivatives in neuroscience, this compound could be a candidate for investigation as a modulator of neurological pathways. Furthermore, its structural motifs are found in compounds with antimicrobial and anticancer properties, suggesting that it could serve as a scaffold for the development of new therapeutic agents in these areas. However, it is crucial to emphasize that these are hypothetical applications that require validation through dedicated research.

Propriétés

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUICSFKWZVPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352598 | |

| Record name | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5054-94-4 | |

| Record name | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethyl-1H-indol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethyl 1h Indol 5 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For (2,3-dimethyl-1H-indol-5-yl)methanamine, both ¹H and ¹³C NMR spectra provide critical information regarding the connectivity and chemical environment of each atom.

While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 2,3-dimethyl-1H-indole. rsc.org The core 2,3-dimethyl-1H-indole structure would exhibit characteristic signals for the aromatic protons on the benzene (B151609) ring, the N-H proton, and the two methyl groups at the C2 and C3 positions. The introduction of the aminomethyl (-CH₂NH₂) group at the C5 position would introduce a new singlet in the ¹H NMR spectrum for the methylene (B1212753) protons and a broad signal for the amine protons. In the ¹³C NMR spectrum, new signals corresponding to the methylene carbon and changes in the chemical shifts of the aromatic carbons, particularly C4, C5, and C6, would be observed.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| NH (Indole) | ~8.0 | Broad Singlet |

| Ar-H (C4) | ~7.5 | Singlet |

| Ar-H (C6) | ~7.1 | Doublet |

| Ar-H (C7) | ~7.3 | Doublet |

| CH₂ | ~3.8 | Singlet |

| NH₂ | ~1.5-2.5 | Broad Singlet |

| C2-CH₃ | ~2.4 | Singlet |

| C3-CH₃ | ~2.3 | Singlet |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~135 |

| C3 | ~130 |

| C3a | ~129 |

| C4 | ~122 |

| C5 | ~130 |

| C6 | ~119 |

| C7 | ~110 |

| C7a | ~118 |

| CH₂ | ~45 |

| C2-CH₃ | ~12 |

| C3-CH₃ | ~9 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure and functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibrations of both the indole (B1671886) ring and the primary amine group. nih.gov The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 2900-3100 cm⁻¹. nih.gov The C=C stretching vibrations of the indole ring would be observed in the 1450-1600 cm⁻¹ region. The N-H bending vibrations of the amine group are expected around 1600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. Strong signals for the C-C and C=C stretching modes of the indole ring would be expected. The symmetric stretching of the C-CH₃ bonds would also likely produce a noticeable Raman signal.

Expected Vibrational Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Indole & Amine) | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman |

| N-H Bend (Amine) | ~1600 | IR |

Mass Spectrometry Techniques (ESI-TOF, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. Electrospray Ionization-Time of Flight (ESI-TOF) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable in this regard.

The molecular formula of this compound is C₁₁H₁₄N₂. calpaclab.com Its monoisotopic mass would be approximately 174.1157 g/mol . HRMS would be able to confirm this exact mass, thereby verifying the elemental composition.

Under ESI conditions, the compound would readily form a protonated molecule, [M+H]⁺, with an m/z of approximately 175.1235. Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic fragmentation patterns. A primary fragmentation pathway for indole derivatives often involves the loss of small molecules like HCN or CH₃CN. scirp.org For this specific compound, a likely initial fragmentation would be the loss of the aminomethyl group or cleavage of the indole ring. The study of fragmentation patterns of other indole derivatives suggests that cleavage of side chains is a common initial step. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.12297 |

| [M+Na]⁺ | 197.10491 |

| [M+K]⁺ | 213.07885 |

| [M+NH₄]⁺ | 192.14951 |

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly used methods.

A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid would likely provide good separation and peak shape. sielc.com The purity of the sample can be determined by integrating the peak area of the main compound and any impurities.

TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate could be used with a mobile phase such as a mixture of ethyl acetate (B1210297) and hexanes. The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate. The retention factor (Rf) value would be characteristic of the compound in a given solvent system. The use of TLC as a quantitative method, when compared with HPLC, has been shown to be a valid approach for certain compounds. nih.gov

Theoretical and Computational Investigations of 2,3 Dimethyl 1h Indol 5 Yl Methanamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For (2,3-dimethyl-1H-indol-5-yl)methanamine, DFT calculations are instrumental in elucidating its electronic structure and predicting its reactivity. These calculations typically involve optimizing the molecule's geometry to find its most stable conformation and then computing various electronic parameters.

Key aspects of the electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole ring, making it susceptible to electrophilic attack.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amino group and the indole ring are expected to be regions of negative potential, indicating their role in nucleophilic interactions and hydrogen bonding.

Reactivity descriptors, such as chemical hardness, softness, electronegativity, and the Fukui function, can also be derived from DFT calculations. These descriptors provide quantitative predictions of the molecule's reactivity and the most likely sites for electrophilic, nucleophilic, and radical attack. Such theoretical insights are invaluable for designing new synthetic routes and understanding the molecule's potential biological activity. nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV to -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV to 0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV to 6.0 eV | Chemical reactivity and stability |

| Dipole Moment | 1.5 D to 2.5 D | Polarity and intermolecular interactions |

| Ionization Potential | 7.0 eV to 8.0 eV | Energy required to remove an electron |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. These methods predict how the molecule might bind to a specific biological target, such as a protein receptor or enzyme, and assess the stability of the resulting complex.

Molecular docking involves placing the ligand (the indole methanamine) into the binding site of a target protein and scoring the different binding poses based on their predicted binding affinity. nih.govnih.govjbcpm.com The scoring functions estimate the free energy of binding, with lower scores indicating a more favorable interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. Given the structural similarity of the indole core to neurotransmitters like serotonin (B10506), potential targets for this compound could include serotonin receptors or monoamine transporters.

Table 2: Hypothetical Molecular Docking Results for this compound with a Serotonin Receptor

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Predicted free energy of binding |

| Hydrogen Bonds | 2-4 | Interactions with specific amino acid residues (e.g., Asp, Ser) |

| Hydrophobic Interactions | Present | Involving the dimethylindole ring and nonpolar residues |

| Pi-Stacking | Possible | Between the indole ring and aromatic residues (e.g., Phe, Tyr) |

Mechanistic Studies of Reactions Involving Indole Methanamines

Computational chemistry provides a framework for investigating the mechanisms of chemical reactions involving this compound at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies, thereby elucidating the reaction pathway.

For indole derivatives, a common class of reactions is electrophilic substitution on the indole ring. Theoretical studies can predict the regioselectivity of such reactions by calculating the relative energies of the intermediates formed upon attack at different positions. The electron-donating nature of the alkyl and aminomethyl substituents on the indole ring of this compound is expected to influence the preferred site of electrophilic attack.

Another area of mechanistic investigation involves the reactions of the aminomethyl group. For example, the formation of Schiff bases through condensation with aldehydes or ketones can be modeled computationally. Such studies would involve calculating the energy profile of the reaction, including the formation of the carbinolamine intermediate and the subsequent dehydration to the imine. These theoretical mechanistic studies are crucial for understanding the reactivity of this compound and for optimizing conditions for its synthetic transformations. researchgate.netresearchgate.net

Prediction of Molecular Descriptors and Conformational Analysis

The prediction of molecular descriptors is essential for assessing the drug-likeness and pharmacokinetic properties of a compound. A wide range of descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds, can be calculated for this compound. These descriptors are often used to evaluate a compound's potential for oral bioavailability and membrane permeability, according to frameworks like Lipinski's Rule of Five.

Conformational analysis is another critical aspect of the theoretical investigation of this compound. The molecule's biological activity is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to the binding site of its target. Computational methods can be used to systematically explore the conformational space of the molecule by rotating its single bonds, particularly the bond connecting the aminomethyl group to the indole ring. mdpi.com By calculating the energy of each conformation, a potential energy surface can be generated, revealing the low-energy, stable conformers that are most likely to be present under physiological conditions. This information is vital for understanding structure-activity relationships and for designing more potent analogs.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance (in Drug Discovery) |

|---|---|---|

| Molecular Weight | ~174.24 g/mol | Affects absorption and distribution |

| LogP | 1.5 - 2.5 | Lipophilicity, affects membrane permeability |

| Topological Polar Surface Area | ~38.0 Ų | Bioavailability and transport properties |

| Hydrogen Bond Donors | 2 | Potential for hydrogen bonding |

| Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding |

Biological Activity and Pharmacological Potential of 2,3 Dimethyl 1h Indol 5 Yl Methanamine and Its Derivatives

In Vitro and In Vivo Screening Methodologies for Indole-Based Compounds

The evaluation of indole-based compounds like (2,3-dimethyl-1H-indol-5-yl)methanamine relies on a tiered approach involving both in vitro and in vivo screening methodologies to determine their biological and pharmacological profiles.

In Vitro Screening: Initial assessment typically begins with in vitro assays, which are conducted in a controlled laboratory environment outside of a living organism. These methods are crucial for high-throughput screening and for elucidating mechanisms of action at the cellular and molecular level.

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to assess the cytotoxic effects of indole (B1671886) derivatives on various cell lines, including cancer cells and normal cells. frontiersin.orgrsc.org This colorimetric assay measures the metabolic activity of cells, providing data on cell viability and proliferation.

Enzyme Inhibition Assays: To evaluate the potential of indole derivatives to act as enzyme inhibitors, specific enzymatic assays are employed. For example, cyclooxygenase (COX) assays are used to determine COX-1 and COX-2 inhibitory potency, which is relevant for anti-inflammatory activity. researchgate.net Similarly, cholinesterase inhibition is assessed for neuropharmacological potential. nih.gov

Antimicrobial Susceptibility Testing: The antimicrobial efficacy of indole compounds is determined using methods like broth microdilution to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacteria and fungi. nih.gov

Cell-Based Assays: Flow cytometry is utilized to analyze the cell cycle and detect apoptosis in cancer cells treated with indole derivatives, providing insight into the mechanism of anticancer activity. mdpi.com For anti-inflammatory screening, assays measuring the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cell lines such as RAW264.7 macrophages are employed. nih.govrsc.org

In Vivo Screening: Promising candidates from in vitro studies are advanced to in vivo screening, which involves testing in living organisms, typically animal models, to evaluate efficacy, and pharmacokinetics.

Animal Models of Disease: For anticancer research, indole derivatives are evaluated in models like Ehrlich ascites carcinoma (EAC)-induced solid tumors in mice to measure reductions in tumor volume. mdpi.com Anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats. mdpi.com Antidiabetic properties can be studied in alloxan-induced diabetic rat models. nih.gov

Biochemical Analysis: In vivo studies involve the analysis of various biochemical parameters. For instance, in anticancer evaluations, levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) are measured. mdpi.com In antidiabetic studies, blood glucose, glycated hemoglobin (HbA1c), and insulin (B600854) levels are monitored. nih.gov

Histopathological Examination: Tissues from treated and control animals are examined microscopically to assess the therapeutic effects and any potential tissue-level changes. This is a critical step in evaluating the impact of the compounds on tumor tissues and vital organs. mdpi.com

Antimicrobial Research: Evaluation of Antibacterial, Antifungal, and Antiviral Efficacy

Indole derivatives are a significant class of compounds investigated for their antimicrobial properties. Research has demonstrated their potential to combat a range of pathogens, including drug-resistant strains.

Antibacterial Activity: Numerous studies have highlighted the antibacterial efficacy of indole-based structures.

Newly synthesized 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives demonstrated broad-spectrum antibacterial activity against eight Gram-positive and Gram-negative bacteria, with efficacy often exceeding that of standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov One derivative, compound 5d, was particularly effective against S. aureus. nih.gov

Indolylbenzo[d]imidazole derivatives have shown high activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting MIC values below 1 µg/mL. nih.gov

Peptide derivatives incorporating modified tryptophans (an indole-containing amino acid) have demonstrated the ability to kill ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli). mdpi.com The introduction of fluorotryptophans significantly enhanced antimicrobial activity. mdpi.com

Antifungal Activity: The antifungal potential of indole derivatives has also been well-documented.

The aforementioned 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives all showed antifungal activity that surpassed reference agents bifonazole (B1667052) and ketoconazole. nih.gov

Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives displayed potent activity against Candida albicans, with compound 3aq (2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole) showing a low MIC of 3.9 µg/mL. nih.gov These compounds were also effective against biofilm formation, a key factor in the persistence of fungal infections. nih.gov

Antiviral Activity: While direct studies on this compound are limited, the broader class of indole compounds has been explored for antiviral applications. For example, indole derivatives have been investigated for their potential to interfere with viral components, such as the spike glycoprotein (B1211001) of SARS-CoV-2. frontiersin.org

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class/Derivative | Target Organism(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines | Gram-positive & Gram-negative bacteria; Fungi | Broad-spectrum activity, often exceeding ampicillin, streptomycin, bifonazole, and ketoconazole. | nih.gov |

| Indolylbenzo[d]imidazoles | Staphylococcus aureus (including MRSA), Candida albicans | High activity with MIC values < 1 µg/mL against staphylococci and 3.9 µg/mL against C. albicans. | nih.gov |

| NCR169C Peptide Derivatives (with modified Tryptophan) | ESKAPE pathogens | Introduction of fluorotryptophans significantly enhanced antibacterial activity. | mdpi.com |

Anticancer Research: Assessment of Antineoplastic Properties and Mechanisms of Action

The indole scaffold is a cornerstone in the development of new anticancer agents, with derivatives showing promise against a variety of human cancers.

Antiproliferative and Cytotoxic Effects:

Derivatives of (1,4-dimethyl-9-H-carbazol-3-yl)methanamine, which are structurally related to the subject compound, were evaluated for their in vitro cytotoxicity against the human glioma U87 MG cell line. researchgate.net One compound in this series demonstrated a potent cytotoxic effect with an IC50 value of 18.50 µM, comparable to the standard drug Carmustine (IC50 = 18.24 µM). researchgate.net

Fluorinated 2,3-dimethylindole (B146702) derivatives have been tested against a panel of human cancer cell lines, with one compound showing significant activity against human pancreas carcinoma (Panc1) and lung carcinoma (GIII-Calu1) cells, with IC50 values of 3.2 µM and 3.1 µM, respectively. nih.gov

A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea derivatives were evaluated for their anti-proliferative activity against H460 lung, HepG2 liver, and MCF-7 breast cancer cells, with several compounds found to be active. rsc.org

Mechanisms of Action: The anticancer effects of indole derivatives are mediated through various mechanisms:

Apoptosis Induction: Neocryptolepine analogs, which are indolo[2,3-b]quinolines, were shown to induce apoptosis in Ehrlich ascites carcinoma cells. mdpi.com Cell cycle analysis revealed an increase in the sub-G1 peak, a hallmark of apoptosis. mdpi.com Certain adamantane-indole-urea derivatives were also found to induce apoptosis by promoting the cleavage of Parp in H460 lung cancer cells. rsc.org

Cell Cycle Arrest: Flow cytometry experiments demonstrated that some benzothiazole-based antimitotics, which can be considered indole bioisosteres, cause cell cycle arrest at the G2/M phase in HeLa, MCF7, and U87MG cancer cells. mdpi.com

Modulation of Signaling Pathways: The orphan nuclear receptor Nur77 is a potential target for cancer therapy. Specific adamantane-indole-urea derivatives were found to induce Nur77 expression in a time- and dose-dependent manner, indicating that Nur77 is a critical mediator for their anticancer action. rsc.org Other indole derivatives have been developed as inhibitors of the Dishevelled 1 (DVL1) protein, which is a key component of the WNT signaling pathway often dysregulated in cancer. mdpi.com

Table 2: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 / Activity | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| (1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (Compound 15) | Human glioma U87 MG | 18.50 µM | Cytotoxicity | researchgate.net |

| Fluorinated 2,3-dimethylindole (Compound 36) | Panc1 (Pancreas), GIII-Calu1 (Lung) | 3.2 µM, 3.1 µM | Not specified | nih.gov |

| Adamantane-indole-urea derivative (Compound 7s) | H460 (Lung) | < 20 µM | Induces Nur77-mediated apoptosis | rsc.org |

| Neocryptolepine analogs | Ehrlich Ascites Carcinoma (EAC) | Significant reduction in tumor volume (in vivo) | Apoptosis induction | mdpi.com |

Anti-Inflammatory Research: Modulation of Inflammatory Pathways

Inflammation is a key pathological process in many diseases, and indole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.

Inhibition of Pro-Inflammatory Mediators: Research has focused on the ability of indole-containing compounds to inhibit the production of key mediators in the inflammatory cascade.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to suppress the production of pro-inflammatory cytokines. nih.govrsc.org In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, most of the tested compounds effectively inhibited the release of nitric oxide (NO), IL-6, and TNF-α. nih.gov Compound 13b from this series was identified as the most potent derivative. rsc.org

A study on 3-(indol-5-yl)-indazole derivatives identified them as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex, which is crucial for initiating inflammatory responses to bacterial LPS. nih.gov The lead compound, 22m , inhibited LPS-induced expression of TNF-α and IL-6 in macrophages with IC50 values of 0.89 µM and 0.53 µM, respectively. nih.gov

In Vivo Anti-Inflammatory Effects: The efficacy of these compounds has been validated in animal models of inflammation.

In an in vivo model of acute lung injury (ALI), administration of the MD2-TLR4 antagonist 22m significantly reduced macrophage infiltration and improved the histopathological outlook of lung tissues in LPS-challenged mice, demonstrating potent anti-inflammatory effects in a living system. nih.gov

Other studies have utilized the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, to confirm the anti-inflammatory properties of novel synthesized derivatives. mdpi.com

Table 3: Anti-Inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target/Model | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α release. | nih.govrsc.org |

| 3-(Indol-5-yl)-indazole derivative (22m) | LPS-stimulated macrophages; Mouse model of ALI | MD2-TLR4 antagonist; IC50 for TNF-α (0.89 µM) and IL-6 (0.53 µM); Reduced lung inflammation in vivo. | nih.gov |

| N(2)-Arylindazol-3(2H)-ones | LPS-stimulated RAW264.7 cells | Significant inhibition of NO production with low cytotoxicity. | mdpi.com |

Metabolic Disorder Interventions: Studies on Antidiabetic Activity

The indole core is also being explored for its potential in managing metabolic disorders, particularly diabetes. The structural diversity of indole derivatives allows for their interaction with various targets relevant to glucose metabolism.

Mechanisms of Antidiabetic Action:

Enzyme Inhibition: A key strategy for managing post-meal hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. Certain heterocyclic derivatives, including those related to the indole family like 1,3,4-oxadiazoles, have been shown to inhibit these enzymes, thereby slowing the release of glucose into the bloodstream. nih.gov

Hypoglycemic Effects: In preclinical studies, various heterocyclic compounds have been prepared and tested for their hypoglycemic activity. For instance, 1-substituted 3,5-dimethylpyrazoles containing urea derivatives were found to possess potent hypoglycemic activity in animal models. nih.gov

In Vivo Studies: Animal models of diabetes are crucial for validating the therapeutic potential of new compounds.

In a study using an alloxan-induced diabetic rat model, treatment with a 1,3,4-oxadiazole (B1194373) derivative led to a significant reduction in blood glucose levels and glycated hemoglobin (HbA1c). nih.gov

The treatment also resulted in improved body weight and insulin levels compared to the untreated diabetic group. Furthermore, the compound demonstrated beneficial effects on lipid profiles, significantly reducing elevated cholesterol and triglyceride levels. nih.gov

While direct studies on this compound are not prominent in this specific area, the proven efficacy of other indole-related heterocyclic structures suggests that this chemical class is a promising foundation for the development of novel antidiabetic agents.

Neuropharmacological Investigations: Interactions with Neurotransmitter Systems and Receptors

The indole ring is a fundamental component of many neuroactive molecules, including the neurotransmitter serotonin (B10506). This makes indole derivatives prime candidates for neuropharmacological research, with potential applications in treating neurological and psychiatric disorders.

Cholinesterase Inhibition:

Inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, are a mainstay in the treatment of Alzheimer's disease. Indole-related compounds have been investigated for this property. For example, rivastigmine (B141), which inhibits both AChE and butyrylcholinesterase (BChE), and donepezil (B133215), a piperidine-derivative, are approved treatments. nih.gov

Studies on aminoalkanol derivatives have identified them as competitive inhibitors of acetylcholinesterase. mdpi.com The inhibitory potency was found to depend on the nature of the substituents on the core structure, with derivatives containing isopropylamine (B41738) showing strong inhibition. mdpi.com

Interaction with Neurotransmitter Receptors:

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin suggests that its derivatives could interact with various receptor systems. For example, indazole derivatives have been investigated as serotonin 5-HT₃ receptor antagonists, which have applications in managing chemotherapy-induced nausea. jmchemsci.com

Galantamine, an alkaloid with an indole-like structure, is a competitive inhibitor of AChE but also modulates nicotinic cholinergic receptors, which may provide additional benefits in Alzheimer's disease. nih.gov

Neuroprotection:

Beyond receptor modulation and enzyme inhibition, some indole compounds exhibit neuroprotective properties. Indole-3-propionic acid has shown potent neuroprotective effects against the toxicity induced by the amyloid-beta peptide, which is implicated in Alzheimer's disease. researchgate.net

Enzyme Inhibition Studies

The ability of indole derivatives to specifically inhibit enzymes is a cornerstone of their therapeutic potential across various disease areas. The planarity and electron-rich nature of the indole ring allow it to fit into the active sites of numerous enzymes, leading to modulation of their activity.

Xanthine (B1682287) Oxidase (XO) Inhibition: XO is a key enzyme in purine (B94841) metabolism that produces uric acid; its overactivity can lead to gout. A novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as XO inhibitors. nih.gov Compound 6c from this series showed potent inhibitory activity with an IC50 value of 0.13 µM, which was significantly more potent than the standard drug allopurinol. Enzyme kinetic studies revealed that it acts as a mixed-type inhibitor. nih.gov

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease. The indole nucleus is a feature of compounds that have been studied for MAO inhibition. For example, 5-Aryl-1,3,4-oxadiazol-2(3H)-one derivatives, which are structurally related, have been identified as selective and competitive MAO-B inhibitors. nih.gov

Cholinesterase (ChE) Inhibition: As mentioned previously, indole-related structures are prominent among ChE inhibitors for Alzheimer's disease. Compounds like donepezil and galantamine function as reversible inhibitors of acetylcholinesterase (AChE). nih.gov

Cyclooxygenase (COX) Inhibition: Indole derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. Molecular docking studies help elucidate the binding modes of these compounds within the active sites of COX enzymes. researchgate.net

Table 4: Enzyme Inhibition by Selected Indole Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 / Activity | Type of Inhibition | Reference(s) |

|---|---|---|---|---|

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (6c) | Xanthine Oxidase (XO) | 0.13 µM | Mixed-type | nih.gov |

| Aminoalkanol derivatives | Acetylcholinesterase (AChE) | Potent inhibition, stronger than rivastigmine in some cases | Competitive | mdpi.com |

| 1,5-diaryl-substituted tetrazoles (Indole bioisosteres) | Cyclooxygenase (COX) | IC50 (COX-2) = 2.0 µM for compound 3c | Not specified | researchgate.net |

Emerging Biological Activities and Therapeutic Applications

The indole nucleus, a bicyclic structure containing a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This core is present in numerous natural products and synthetic compounds, demonstrating a wide array of biological activities. nih.govmdpi.com Derivatives of the indole core, such as those related to this compound, are the subject of extensive research, leading to the discovery of novel therapeutic applications across various disease areas. These emerging applications stem from the structural versatility of the indole ring, which allows for the design of compounds that can interact with a diverse range of biological targets, including enzymes, receptors, and proteins. nih.govontosight.ai

Recent research has highlighted the potential of indole derivatives in several key therapeutic fields:

Anticancer Activity Indole derivatives have emerged as a promising class of anticancer agents due to their ability to target multiple biological pathways critical to cancer cell growth and survival. nih.gov The structural flexibility of the indole scaffold allows for modifications that can lead to potent and selective inhibitors of various cancer-related targets.

Kinase Inhibition: Many indole derivatives have been found to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation and division. nih.govontosight.ai

Tubulin Polymerization Inhibition: Certain indole-based compounds act as antitubulin agents. They interfere with the polymerization of tubulin into microtubules, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.govnih.gov Novel hybrids combining indole and 1,2,4-triazole (B32235) moieties have been developed as potent inhibitors of tubulin polymerization. nih.gov

Bromodomain and Extra-Terminal (BET) Inhibition: Inhibition of BET bromodomains is a novel strategy in cancer therapy. Recently, derivatives of 1-(5-(1H-benzo[d]imidazol-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one have been identified as potent BET inhibitors, which can induce cell cycle arrest and apoptosis, showing efficacy in mouse xenograft models of hematologic malignancies. nih.gov

| Indole Derivative Class | Biological Target/Mechanism | Potential Therapeutic Application | Reference |

|---|---|---|---|

| General Indole Derivatives | Protein Kinases, HDAC | Targeted Cancer Therapy | nih.gov |

| Indole/1,2,4-Triazole Hybrids | Tubulin Polymerization Inhibition | Antiproliferative Agents for Cancer | nih.gov |

| (5-methoxy-2,2-dimethyl-2H-chromen-8-yl)(1-methyl-1H-indol-5-yl)methanone | Induces G2/M Phase Cell-Cycle Arrest, Apoptosis | Cytotoxic Agent for Human Cancer Cell Lines | nih.gov |

| Benzimidazole/Pyrrole Derivatives | BET Bromodomain Inhibition (BRD4) | Hematologic Malignancies, Solid Tumors | nih.gov |

Anti-inflammatory Effects Systemic inflammatory responses are the cause of conditions like acute lung injury (ALI). Targeting the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex is seen as a promising therapeutic approach for inflammatory disorders induced by Gram-negative bacteria. nih.gov Research into 3-(indol-5-yl)-indazole derivatives has led to the discovery of potent MD2-TLR4 antagonists. One such compound, 22m, was found to inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. nih.gov In vivo studies showed that administration of this compound significantly reduced macrophage infiltration and improved lung tissue pathology in LPS-challenged mice, highlighting its potential for treating ALI. nih.gov

Neurological and Metabolic Disorders The indole scaffold is central to the activity of compounds targeting the central nervous system and metabolic pathways.

Serotonin Receptor Agonism: A series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives have been synthesized and identified as potent and selective agonists for the human 5-HT(1D) receptor. nih.gov Similarly, novel 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines have shown affinity and selectivity for the 5-HT1D receptor comparable to the antimigraine drug sumatriptan. nih.gov These findings suggest the potential of such indole derivatives in the treatment of conditions like migraine.

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in the production of uric acid, and its inhibitors are used to treat hyperuricemia and gout. nih.gov Novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed as XO inhibitors. One compound in this series demonstrated significantly higher inhibitory activity against XO than the standard drug allopurinol, acting as a mixed-type inhibitor. nih.gov This indicates that the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid structure is a promising scaffold for developing new anti-gout medications. nih.gov

| Derivative Class | Biological Target | Potential Therapeutic Application | Key Findings | Reference |

|---|---|---|---|---|

| dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine | 5-HT(1D) Receptor | Migraine | Identified as potent and selective agonists. | nih.gov |

| 3-(Indol-5-yl)-indazole | MD2-TLR4 Complex | Acute Lung Injury (ALI) | Inhibits LPS-induced inflammatory responses. | nih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | Hyperuricemia and Gout | Showed significantly higher inhibitory activity than allopurinol. | nih.gov |

Antimicrobial and Antiviral Activity The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Indole derivatives have shown potential in this area by disrupting bacterial membranes and inhibiting biofilm formation. nih.gov Furthermore, novel indole derivatives are being explored for their antiviral properties. Acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been identified as inhibitors of HIV-1 Tat-mediated transcription, a critical process for viral replication. researchgate.net These compounds were effective against antiretroviral drug-resistant HIV-1 strains, demonstrating a novel mechanism of action by inhibiting histone H3 ejection from the viral LTR promoter. researchgate.net

Structure Activity Relationship Sar Studies of 2,3 Dimethyl 1h Indol 5 Yl Methanamine Analogs

Impact of Indole (B1671886) Ring Substitutions on Biological Efficacy

The benzene (B151609) portion of the indole ring offers multiple positions (C-4, C-6, and C-7) for substitution, allowing for the fine-tuning of a compound's electronic and lipophilic properties. Research on analogous indole-based compounds demonstrates that the nature and position of these substituents are critical determinants of biological efficacy.

Generally, introducing substituents onto the indole ring can significantly modulate activity. For instance, in studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, the addition of a fluorine atom at the C-6 position was found to be beneficial. acs.org Further disubstitution, retaining the 6-fluoro group while adding a second substituent, led to compounds with comparable or superior efficacy and potency in the nanomolar range. acs.org This suggests that small, electron-withdrawing groups can enhance favorable interactions with the target protein.

The introduction of synthetically valuable halides, such as bromo and chloro groups, has been shown to be compatible with the indole scaffold, potentially serving as handles for further functionalization or as direct contributors to binding interactions. nih.gov

| Position of Substitution | Substituent Type | General Impact on Efficacy | Rationale |

| C-6 | Small, electron-withdrawing (e.g., -F) | Often beneficial; can increase potency. acs.org | May enhance binding affinity through specific electronic or hydrophobic interactions. |

| C-4 / C-7 | Various | Generally not well-tolerated; often reduces activity. nih.gov | Substituents at these positions may introduce steric hindrance, preventing optimal binding. |

| C-5 / C-6 (Linkage) | Linkage to other moieties | Position is critical for molecular shape and activity. nih.gov | Dictates the overall three-dimensional structure and presentation of key binding features. |

| Various | Halides (e.g., -Cl, -Br) | Compatible; can serve as interaction points or synthetic handles. nih.gov | Can form halogen bonds or alter electronic properties of the ring system. |

Role of Methyl Groups at C-2 and C-3 Positions on Activity and Selectivity

The C-2 and C-3 positions of the indole pyrrole (B145914) ring are hotspots for biological activity. The presence of methyl groups at both C-2 and C-3 in the (2,3-dimethyl-1H-indol-5-yl)methanamine scaffold is a defining feature that significantly influences its interaction with biological targets.

These alkyl groups contribute to the molecule's lipophilicity and steric profile. The C2, C3-disubstituted indole motif is frequently found in bioactive natural products and medicinal compounds. researchgate.net The methyl groups lock the conformation of the indole ring and prevent metabolic oxidation at these positions, which can be a common liability for unsubstituted indoles. This substitution pattern directs other interactions and can enhance binding by occupying specific hydrophobic pockets within a receptor or enzyme active site. researchgate.net

The regioselectivity of interactions at C-2 versus C-3 is a well-established principle in indole chemistry. While electrophilic additions typically occur at the electron-rich C-3 position, radical additions often favor the C-2 position, leading to an intermediate that benefits from benzylic radical stabilization. nih.gov The presence of substituents at both positions, as in the 2,3-dimethyl scaffold, predefines the molecule's interaction mode. In some molecular contexts, the introduction of a gem-dimethyl moiety at the C-3 position has been shown to negatively affect both potency and efficacy, suggesting that the size and nature of substituents at these positions must be carefully optimized. acs.org Therefore, the 2,3-dimethyl substitution pattern is a critical design element that impacts potency, selectivity, and metabolic stability.

Influence of the Methanamine Moiety and its Substituents on Biological Targets

The methanamine (-CH₂-NH₂) group at the C-5 position is a key functional component, often acting as the primary anchor for binding to the biological target. This moiety contains a basic nitrogen atom that is typically protonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

SAR studies on analogous compounds consistently show that modifications to this amino group have a profound impact on biological activity. The nature of the N-substituents on the piperazine (B1678402) ring of certain dopamine (B1211576) D3 receptor ligands, for example, can accommodate various substituted indole rings, indicating that this region of the molecule is often involved in critical binding interactions. nih.gov

Key considerations for modifying the methanamine moiety include:

N-Substitution: Replacing the hydrogen atoms on the amine with alkyl or aryl groups can alter basicity, lipophilicity, and steric bulk. While this can sometimes lead to improved selectivity or potency by accessing additional binding pockets, it can also disrupt essential hydrogen bonds, leading to a loss of activity.

Linker Length: The single methylene (B1212753) (-CH₂-) linker is crucial. Altering its length can change the distance between the indole core and the basic nitrogen, potentially misaligning the key interacting groups within the binding site.

Amine Basicity: The pKa of the amine is important for ensuring it is in the correct protonation state to engage in ionic interactions. Modifications that significantly alter its basicity can negatively impact binding affinity.

In essence, the methanamine moiety often serves as a "warhead" for the molecule, and its integrity and presentation are paramount for high-affinity binding.

Design Principles for Optimized this compound Derivatives

Based on SAR studies of this and related indole scaffolds, several design principles can be formulated to guide the optimization of this compound derivatives for enhanced biological activity.

Preserve the Core Scaffold: The 2,3-dimethylindole (B146702) core is a well-established pharmacophore. The methyl groups provide steric bulk and protect against metabolism, making this a robust starting point. researchgate.net

Strategic Substitution on the Benzene Ring: The C-6 position appears to be the most amenable to substitution, with small, lipophilic, or electron-withdrawing groups often enhancing potency. acs.org Modifications at C-4 and C-7 should be approached with caution as they can introduce negative steric clashes. nih.gov

Maintain the Integrity of the Methanamine Linker: The C-5 methanamine group is typically essential for activity. The primary amine is often a critical hydrogen bond donor and/or forms a key ionic interaction. Its replacement or significant modification (e.g., large N-substituents) is likely to be detrimental unless a specific auxiliary binding pocket can be targeted. nih.gov

Ligand-Target Binding Studies and Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. dergipark.org.tr For the this compound scaffold, a general pharmacophore model can be derived from its key structural features and known interactions of similar molecules.

A typical pharmacophore model for this class of compounds would include:

An Aromatic/Hydrophobic Region: Provided by the rigid, lipophilic 2,3-dimethylindole core. This region often engages in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site. mdpi.com

A Hydrogen Bond Donor: The N-H group of the indole ring can act as a hydrogen bond donor, which is a common interaction motif for this heterocycle. mdpi.com

A Positive Ionizable Feature/Hydrogen Bond Donor: The primary amine of the methanamine moiety, which is protonated at physiological pH, serves as a potent hydrogen bond donor and can form a critical ionic bond with a negatively charged residue in the binding pocket. nih.gov

Ligand-target binding studies on related systems confirm the importance of these features. For example, the indole moiety can act as an "anchor" mimicking the tryptophan residue in protein-protein interactions. nih.gov The ability of the indole core to interact with enzyme active sites and receptors through hydrogen bonding and π–π stacking makes it highly valuable in medicinal chemistry. mdpi.com Molecular docking studies on novel xanthine (B1682287) oxidase inhibitors showed that an indole ring could form key interactions, while an attached isoxazole (B147169) ring's oxygen atom formed additional hydrogen bonds with Ser876 and Thr1010 residues. nih.gov

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |

| Aromatic Ring (AR) | Indole bicyclic system | π-π stacking, hydrophobic interactions |

| Hydrophobic Group (HY) | 2,3-dimethyl groups | Van der Waals forces, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | Indole N-H | Hydrogen bonding |

| Positive Ionizable (PI) / HBD | Methanamine -NH₂ (protonated -NH₃⁺) | Ionic bonding (salt bridge), hydrogen bonding |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for (2,3-Dimethyl-1H-indol-5-yl)methanamine Analogs

The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse range of its analogs. Future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic methodologies. While classical indole (B1671886) syntheses like the Fischer, Bischler, and Reissert methods provide foundational routes, contemporary organic synthesis offers a toolkit for more sophisticated approaches. rsc.org

Key areas for development include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed for the late-stage functionalization of the indole core or the side chain of this compound. This allows for the rapid generation of libraries of analogs with diverse substituents, which is crucial for structure-activity relationship (SAR) studies.

C-H Activation/Functionalization: Direct C-H activation is an increasingly powerful tool in organic synthesis that offers a more atom-economical approach to modifying the indole nucleus. Research into regioselective C-H functionalization at various positions of the this compound scaffold would enable the synthesis of previously inaccessible analogs.

Flow Chemistry and Automated Synthesis: The use of microreactors and automated synthesis platforms can accelerate the optimization of reaction conditions and the production of analog libraries. These technologies offer advantages in terms of safety, scalability, and reproducibility.

Biocatalysis: The use of enzymes to catalyze specific reactions in the synthesis of indole derivatives can offer high levels of stereoselectivity and reduce the need for protecting groups and harsh reagents.

A comparative table of traditional versus modern synthetic approaches is presented below:

| Feature | Traditional Methods (e.g., Fischer, Bischler) | Modern Methods (e.g., Cross-Coupling, C-H Activation) |

| Versatility | Often limited to specific substitution patterns. | High degree of flexibility for late-stage functionalization. |

| Efficiency | Can involve multiple steps with moderate yields. | Often more direct with higher yields. |

| Substrate Scope | Can be limited by harsh reaction conditions. | Generally broader substrate scope and milder conditions. |

| Atom Economy | Can be lower due to the use of stoichiometric reagents. | Higher atom economy, especially with C-H activation. |

Advanced Mechanistic Investigations into Biological Activities

While the broader class of indole alkaloids is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific mechanisms of action for this compound are yet to be elucidated. nrfhh.com Future research should delve into the molecular pharmacology of this compound and its analogs to identify their biological targets and signaling pathways.

Key research avenues include:

Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be used to identify the specific proteins or cellular components that interact with this compound.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound modulates its activity and the downstream signaling pathways involved. This could involve techniques like Western blotting, reporter gene assays, and transcriptomics.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about the binding of this compound to its target protein. jddhs.com This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

In Vivo Studies: The use of animal models of disease will be crucial to confirm the biological activity of this compound and to investigate its pharmacokinetic and pharmacodynamic properties.

Exploration of New Therapeutic Applications for Indole Methanamines

The structural features of this compound suggest its potential for a range of therapeutic applications. The indole nucleus is a privileged scaffold in drug discovery, and the methanamine side chain provides a key site for interaction with biological targets. purkh.com

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: The indole core is present in many compounds that target the central nervous system. Investigating the potential of this compound and its analogs as modulators of neurotransmitter receptors or as agents that can prevent protein aggregation could be a fruitful area of research.

Oncology: Many indole derivatives have shown promise as anticancer agents. nrfhh.com The antiproliferative and pro-apoptotic effects of this compound analogs against various cancer cell lines should be systematically evaluated.

Infectious Diseases: The indole scaffold is found in a number of natural and synthetic antimicrobial agents. Screening this compound and its derivatives for activity against a broad spectrum of bacteria and fungi could lead to the discovery of new anti-infective drugs.

Fibrotic Diseases: Recent studies have highlighted the potential of indole-based small molecules in treating fibrosis by modulating key signaling pathways. nih.gov This presents a novel therapeutic avenue to explore for this compound.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods is revolutionizing modern drug discovery. jddhs.comnih.gov For this compound, a combined approach will be essential to accelerate the identification of lead compounds and optimize their properties.

Key integrated strategies include:

Virtual Screening and Molecular Docking: Computational screening of large chemical libraries against a validated biological target can identify potential hits for further experimental testing. nih.govfrontiersin.org Molecular docking can predict the binding mode of this compound and its analogs to their target, providing insights for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddhs.com This can be used to predict the activity of new analogs and to prioritize their synthesis.

Pharmacophore Modeling: This approach identifies the key structural features of a molecule that are responsible for its biological activity. Pharmacophore models can be used to design new molecules with improved potency and selectivity.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of the discovery process. frontiersin.org This helps to reduce the attrition rate of compounds in later stages of development.

The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for modern drug discovery.

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicting binding modes to potential protein targets. |

| Virtual Screening | Identifying new indole methanamine analogs from large compound databases. |

| QSAR | Correlating structural features of analogs with their biological activity. |

| ADMET Prediction | Early-stage assessment of drug-like properties. |

By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel medicines to address unmet medical needs.

Q & A

Q. Answer :

- Crystallization : Grow single crystals via vapor diffusion using dichloromethane/hexane.

- Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å) to resolve methyl group orientations .

- Refinement :

- Example : A related indole derivative (Exact Mass 350.1095) required twin refinement in SHELXL to resolve overlapping electron density .

Basic: What safety precautions are critical when handling this compound?

Q. Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a P95 respirator if aerosol formation is possible .

- Ventilation : Work in a fume hood to avoid inhalation (GHS H335: respiratory irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can conflicting bioactivity data (e.g., receptor binding vs. kinase inhibition) be reconciled for this compound?

Q. Answer :

- Assay Design :

- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance. For example, a related chloro-methylindole derivative showed NMDA inhibition (IC50 = 12 µM) but no kinase activity, suggesting substituent-dependent effects .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Q. Answer :

Advanced: How can computational modeling optimize the synthesis of this compound?

Q. Answer :

- DFT Calculations : Use Gaussian16 to model transition states for key steps (e.g., reductive amination energy barriers).

- Solvent Optimization : Predict solvent effects (e.g., ethanol vs. THF) using COSMO-RS to maximize yield .

- Case Study : A triazole-indole derivative required DFT-guided optimization to achieve 85% yield versus 60% empirically .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Q. Answer :

- Intermediate Trapping : Use silica-supported scavengers (e.g., trisamine for excess aldehydes) .

- Catalysis : Employ Pd/C or Raney Ni for selective reductions. For example, a chloro-indole precursor achieved 92% yield under H2 (50 psi) .

- Scale-Up : Monitor exotherms in batch reactors; switch to flow chemistry for hazardous steps (e.g., nitrations) .

Basic: How should this compound be stored to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.